3-(1H-pyrazol-5-yl)prop-2-ynoic acid
Description
3-(1H-Pyrazol-5-yl)prop-2-ynoic acid is a pyrazole-containing carboxylic acid derivative characterized by a propynoic acid moiety directly attached to the pyrazole ring at position 4. This compound serves as a versatile building block in medicinal and synthetic chemistry, particularly in the design of enzyme inhibitors, metal-organic frameworks, and bioactive molecules. While its commercial availability is currently discontinued (as noted in ), its structural analogs remain critical for studying structure-activity relationships (SAR) and reactivity patterns .
Properties
CAS No. |
1927873-40-2 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-5-yl)prop-2-ynoic acid typically involves the reaction of hydrazine with appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with alkynoic acids in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Scientific Research Applications
3-(1H-pyrazol-5-yl)prop-2-ynoic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases like malaria and leishmaniasis.
Industry: Its use in the agrochemical industry for the development of pesticides and herbicides is another area of interest.
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-5-yl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential biological processes, such as cell wall synthesis or protein function. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(1H-pyrazol-5-yl)prop-2-ynoic acid with its analogs, focusing on physicochemical properties, synthetic routes, and functional applications.
3-(1-Methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid
- Structural Difference : A methyl group substitutes the hydrogen at the pyrazole N1 position.
- Physicochemical Properties :
- Synthesis: Prepared via alkylation of the parent compound or direct coupling of methyl-substituted pyrazole precursors with propynoic acid derivatives.
- Key Contrast : The methyl group enhances lipophilicity (logP increased by ~0.5) compared to the parent compound, improving membrane permeability in biological assays.
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride
- Structural Difference: Features a propanoic acid backbone (instead of propynoic acid) and an amino substituent at pyrazole C3.
- Physicochemical Properties :
- Key Contrast: The amino group increases basicity (pKa ~8.5 for the amine), while the hydrochloride salt improves aqueous solubility. This makes it suitable for ionic interaction-driven applications, such as protein binding studies.
3-{2,5-Dimethyl-1-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic Acid
- Structural Difference: Incorporates a pyrrole ring fused to the pyrazole and a propenoic acid (α,β-unsaturated) moiety.
Physicochemical and Functional Comparison Table
*Predicted based on analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
